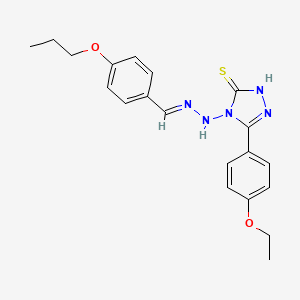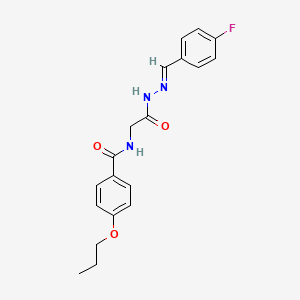![molecular formula C20H16ClNO4S2 B12025985 3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025985.png)
3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5E)-5-{2-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸は、分子式C20H16ClNO4S2を持つ複雑な有機化合物です。この化合物は、多様な生物活性で知られるチアゾリジノンファミリーに属します。それは、チアゾリジノン環、クロロベンジル基、プロパン酸部分を特徴としています。
準備方法
合成経路と反応条件
3-((5E)-5-{2-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸の合成は、通常、複数のステップを伴います。
チアゾリジノン環の形成: このステップは、適切なアミンを二硫化炭素とα-ハロ酸と反応させてチアゾリジノン環を形成することを伴います。
ベンジリデン基の導入: 次に、チアゾリジノン中間体を、2-[(4-クロロベンジル)オキシ]ベンズアルデヒドと塩基性条件下で反応させて、ベンジリデン基を導入します。
最終的な酸性化: 得られた生成物を酸性化して、最終的な化合物を得ます。
工業的製造方法
この化合物の工業的製造方法は、その特殊な性質と研究環境における使用のために、十分に文書化されていません。 大規模有機合成の一般的な原則、例えば反応条件の最適化と精製プロセスは、適用されるでしょう。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジノン環で酸化反応を起こす可能性があります。
還元: 還元反応は、ベンジリデン基を標的にし、それをベンジル基に変換することができます。
置換: クロロベンジル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: 生成物には、スルホキシドまたはスルホンが含まれます。
還元: 生成物には、還元されたチアゾリジノン誘導体が含まれます。
置換: 生成物には、置換されたチアゾリジノン誘導体が含まれます。
科学研究への応用
3-((5E)-5-{2-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸には、いくつかの研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特に感染症やがんの治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-((5E)-5-{2-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸の作用機序は、さまざまな分子標的との相互作用を伴います。
分子標的: この化合物は、酵素や受容体と相互作用し、その活性を阻害することができます。
関与する経路: それは、細胞の増殖やアポトーシスに関与するシグナル伝達経路を調節することができ、その潜在的な抗がん作用に貢献しています。
類似化合物の比較
類似化合物
- 3-((5E)-5-{4-[(2-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸
- 3-((5E)-5-{4-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸
- 3-((5E)-5-{3-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸
独自性
3-((5E)-5-{2-[(4-クロロベンジル)オキシ]ベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-YL)プロパン酸の独自性は、その特定の置換パターンにあります。これは、その生物活性や化学反応性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- 3-((5E)-5-{3-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
Uniqueness
The uniqueness of 3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C20H16ClNO4S2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
3-[(5E)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H16ClNO4S2/c21-15-7-5-13(6-8-15)12-26-16-4-2-1-3-14(16)11-17-19(25)22(20(27)28-17)10-9-18(23)24/h1-8,11H,9-10,12H2,(H,23,24)/b17-11+ |
InChIキー |
NBOSYINUPJUXCU-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)


![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)

![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025943.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12025952.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)

